3,5,7-trihydroxychromen-2-one
Description
Structural Classification within the Coumarin (B35378) Chemical Family
Coumarins are a major class of phenolic compounds characterized by a 2H-chromen-2-one core (also known as 1,2-benzopyrone). nih.govmdpi.com This core structure consists of a benzene (B151609) ring fused to an α-pyrone ring. Phenolic compounds, including coumarins, are secondary metabolites found widely in plants, fungi, and bacteria. nih.govmdpi.com
The compound 3,5,7-trihydroxychromen-2-one is classified as a simple coumarin, meaning it is a direct derivative of the parent coumarin structure, distinguished by the substitution of hydrogen atoms with hydroxyl (-OH) groups at the 3, 5, and 7 positions of the chromen-2-one scaffold. The position and number of these hydroxyl groups significantly influence the molecule's chemical properties and biological activity.
It is crucial to distinguish the coumarin (2H-chromen-2-one) family from the structurally related flavonoid family, which possesses a 2-phenyl-3,4-dihydro-2H-chromen-4-one backbone. The key difference lies in the position of the carbonyl group and the presence of a phenyl substituent at position 2 in flavonoids. rsc.org
| Scaffold Name | Core Structure | Classification | Example Compound |
| Coumarin | 2H-Chromen-2-one | Benzopyrone | This compound |
| Flavonoid (Flavan) | 2-Phenylchroman | Flavonoid | Catechin |
| Flavonol | 3-Hydroxy-2-phenylchromen-4-one | Flavonoid | Quercetin (B1663063) bmrb.io |
| Chroman-4-one | Chroman-4-one | Oxygen Heterocycle | 3,5,7-trihydroxy-2-(4-hydroxybenzyl)-chroman-4-one researchgate.net |
Academic Significance of the 2H-Chromen-2-one Scaffold in Chemical Biology Research
The 2H-chromen-2-one (coumarin) scaffold is of immense academic significance, primarily due to its versatile and potent biological activities. frontiersin.org This structural motif is found in a vast array of natural products, pharmaceuticals, agrochemicals, and even materials with optoelectronic properties. nih.gov Its wide distribution and the diverse pharmacological profiles of its derivatives have led to its designation as a "privileged scaffold" by medicinal chemists. nih.gov
Research has demonstrated that molecules built upon the 2H-chromen-2-one framework exhibit a generous range of biological and pharmacological effects. acs.org The development of synthetic pathways, such as the Pechmann condensation, Knoevenagel condensation, and various transition-metal-catalyzed reactions, has been a continuous focus of chemical research, enabling the creation of diverse coumarin libraries for biological screening. nih.gov
The academic interest in this scaffold is driven by the numerous biological activities its derivatives have shown in research settings. These activities are often modulated by the nature and position of substituents on the core ring structure.
| Biological Activity of 2H-Chromen-2-one Derivatives | Research Findings Summary | Reference |
| Anticancer | Derivatives have been synthesized and tested against various cancer cell lines, with some showing remarkable inhibition. For example, certain fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-ones showed considerable potency against HCT-116, HEPG-2, A-549, and MCF-7 cell lines. | frontiersin.org |
| Anti-inflammatory | The 2H-chromen-2-one scaffold is the basis for molecules with anti-inflammatory properties. | acs.org |
| Antimicrobial | The scaffold is a key element in compounds with activity against various pathogenic microbes. | researchgate.net |
| Anticholinesterase | Certain coumarin derivatives have been investigated for their potential to inhibit cholinesterase, an enzyme relevant in neurodegenerative diseases. | acs.org |
| Anticoagulant | The coumarin scaffold is famously the basis for warfarin, a widely used anticoagulant drug for treating thromboembolic disorders. | acs.org |
| Antiviral | Metal complexes of coumarin derivatives have been investigated for their ability to suppress the replication of viruses like the Dengue virus. | pharmacophorejournal.com |
The ongoing exploration of the 2H-chromen-2-one scaffold in chemical biology continues to yield novel compounds with potential applications across various fields, underscoring its enduring academic and practical importance. frontiersin.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6O5 |
|---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
3,5,7-trihydroxychromen-2-one |
InChI |
InChI=1S/C9H6O5/c10-4-1-6(11)5-3-7(12)9(13)14-8(5)2-4/h1-3,10-12H |
InChI Key |
UVXDWGJSULDKQU-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1O)C=C(C(=O)O2)O)O |
Canonical SMILES |
C1=C(C=C2C(=C1O)C=C(C(=O)O2)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3,5,7 Trihydroxychromen 2 One and Its Analogs
Strategies for 2H-Chromen-2-one Core Construction
The formation of the fundamental coumarin (B35378) skeleton is a critical first step in the synthesis of 3,5,7-trihydroxychromen-2-one. Various condensation reactions have been developed for this purpose, with base-promoted annulation and the von Pechmann synthesis being prominent methods.
Base-Promoted Annulation Reactions for 2H-Chromen-2-one Scaffolds
Base-promoted annulation reactions provide a versatile route to the 2H-chromen-2-one core. These reactions typically involve the condensation of a phenol with a suitable three-carbon component under basic conditions. For instance, the reaction of salicylaldehydes with aryl-substituted 1,1-dibromo-1-alkenes in the presence of a base can yield coumarin derivatives. This transition-metal-free protocol allows for the rapid synthesis of coumarins with various substituents. The mechanism involves a tandem reaction sequence initiated by the base.
Another approach involves the Knoevenagel condensation of o-hydroxybenzaldehydes with compounds containing an active methylene group, such as malonic acid or its esters, in the presence of a basic catalyst. This reaction is a cornerstone in coumarin synthesis and can be adapted to produce a variety of substituted coumarins. nih.govmdpi.com The choice of base and reaction conditions can influence the yield and purity of the final product.
Von Pechmann Synthesis and Related Approaches for Chromen-2-one Derivatives
The von Pechmann condensation is a classic and widely used method for synthesizing coumarins. This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. wikipedia.orgnih.gov For the synthesis of 5,7-dihydroxycoumarin derivatives, phloroglucinol is a common starting phenol. For example, the reaction of phloroglucinol with ethyl acetoacetate in the presence of a solid acid catalyst like UiO-66-SO3H has been shown to efficiently produce 5,7-dihydroxy-4-methylcoumarin. researchgate.net
The mechanism of the Pechmann condensation proceeds through transesterification followed by intramolecular cyclization and dehydration. wikipedia.org The choice of acid catalyst is crucial and can range from strong mineral acids like sulfuric acid to various Lewis acids and heterogeneous catalysts. wikipedia.orgnih.govresearchgate.net
| Reaction | Phenol | β-Ketoester/Carboxylic Acid | Catalyst | Product |
| Pechmann Condensation | Phenol | β-keto carboxylic acid or β-keto ester | Strong acid (e.g., H2SO4, AlCl3) | Coumarin |
| Pechmann Condensation | Resorcinol | Ethyl acetoacetate | Acid catalyst | 7-Hydroxy-4-methylcoumarin |
| Pechmann Condensation | Phloroglucinol | Ethyl acetoacetate | UiO-66-SO3H | 5,7-Dihydroxy-4-methylcoumarin |
Regioselective Functionalization Approaches for Hydroxyl Group Incorporation
The introduction of hydroxyl groups at specific positions on the pre-formed coumarin ring is a key challenge in the synthesis of this compound. Regioselectivity is paramount to ensure the correct substitution pattern.
Direct hydroxylation of the coumarin nucleus can be challenging due to the competing reactive sites. However, methods for the regioselective functionalization of coumarins are being developed. For instance, visible-light-induced photocatalytic methods have been employed for the regioselective alkylation of coumarins at the 3-position. nih.govacs.org While this is not a direct hydroxylation, it demonstrates the potential for C-H functionalization at this position, which could be a precursor to hydroxylation.
A more common strategy involves starting with a phenol that already contains the desired hydroxyl groups or precursors to them. For the synthesis of 5,7-dihydroxycoumarins, as mentioned earlier, phloroglucinol is the ideal starting material in the von Pechmann condensation. researchgate.net
The introduction of a hydroxyl group at the 3-position often requires a different approach. One method involves the synthesis of 3-hydroxycoumarin from 2-hydroxybenzaldehyde and subsequent reactions. For example, 3-hydroxycoumarin can be prepared and then further functionalized. mdpi.com Another strategy could involve the oxidation of a 3-unsubstituted coumarin, although achieving high regioselectivity can be difficult.
Preparation of O-Substituted Analogs of this compound Derivatives
Once the 3,5,7-trihydroxycoumarin scaffold is obtained, the hydroxyl groups can be derivatized to produce O-substituted analogs such as ethers and esters. These modifications can significantly alter the physicochemical and biological properties of the parent compound.
O-Alkylation: The hydroxyl groups of polyhydroxycoumarins can be alkylated to form ethers. This is typically achieved by reacting the hydroxycoumarin with an alkyl halide in the presence of a base. For example, the phenolic hydroxyl group of 6-acetyl-7-hydroxy-4-methylcoumarin has been alkylated with dibromobutane in the presence of potassium carbonate and potassium iodide. mdpi.com The specific hydroxyl group that reacts can often be controlled by its relative acidity and steric accessibility. O-methylation is another common modification, and enzymes like O-methyltransferases can exhibit substrate specificity, allowing for regioselective methylation of polyhydroxycoumarins. nih.gov
Chemical Modifications and Derivatization Strategies of the 2h Chromen 2 One Scaffold for Research
Scaffold-Hopping and Fragment-Based Drug Design Approaches
Modern drug discovery often employs advanced strategies to identify novel compounds with improved characteristics. Scaffold-hopping and fragment-based drug design are two such powerful approaches utilized to explore new chemical space starting from a known molecular framework like 2H-chromen-2-one.
Scaffold-hopping is a computational or synthetic strategy aimed at discovering structurally novel compounds by replacing the central core of a molecule while retaining its biological activity. chemrxiv.orgnih.gov The goal is to identify a bioisosteric replacement for the core scaffold that mimics the orientation of key functional groups, thereby preserving interactions with a biological target. kjscollege.com This can lead to compounds with different physicochemical properties, potentially overcoming issues like poor solubility or metabolic instability, or creating novel intellectual property. nih.gov For instance, the benzopyrone core of 3,5,7-trihydroxychromen-2-one could be replaced with a different bicyclic heterocyclic system that maintains the spatial arrangement of the hydroxyl groups critical for its activity.
Fragment-Based Drug Design (FBDD) is an alternative approach that begins with identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. mdpi.comacgpubs.org These fragments, which typically adhere to the "Rule of Three" (e.g., molecular weight < 300 Da), serve as efficient starting points for building more potent lead compounds. acgpubs.org The 2H-chromen-2-one nucleus or portions of it, such as the dihydroxy-substituted benzene (B151609) ring, can be considered valuable fragments. Once a fragment is identified and its binding mode is confirmed, often through biophysical methods, it can be optimized by either "growing" it to occupy adjacent pockets of the binding site or by "linking" it with another fragment that binds nearby. acgpubs.org This method allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. mdpi.com
| Strategy | Core Principle | Application to 2H-Chromen-2-one Scaffold |
| Scaffold Hopping | Replace the central molecular core (scaffold) with a structurally different one while preserving biological activity. chemrxiv.orgnih.gov | The benzopyrone core is replaced with a novel heterocyclic system that maintains the original molecule's key interaction points. |
| Fragment-Based Drug Design (FBDD) | Use small, low-affinity molecules ("fragments") as starting points and grow or link them into more potent leads. acgpubs.org | The chromen-2-one nucleus or its substituted phenyl components are used as initial fragments for screening against a target. |
Introduction of Diverse Substituents on the Chromen-2-one Nucleus
Modifying the peripheral substituents on the 2H-chromen-2-one nucleus is a fundamental strategy to modulate its biological and physicochemical properties. The reactivity of the scaffold allows for the introduction of a wide variety of functional groups at different positions, enabling a systematic exploration of structure-activity relationships (SAR).
The introduction of halogens and alkyl groups are common modifications that can significantly impact a molecule's lipophilicity, steric profile, and metabolic stability.
Halogenation , the introduction of halogen atoms (F, Cl, Br, I), can alter electronic properties and introduce new points for intermolecular interactions, such as halogen bonding. The reaction of chromones with halogenating reagents can lead to different outcomes depending on the conditions. For instance, studies on 5-hydroxy-2,7-dimethylchromone have shown that selective bromination or iodination at the C3 position can be achieved using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) under specific acidic conditions. researchgate.net However, slight changes in these conditions can redirect the halogenation to the benzene ring instead. researchgate.net
Alkyl substitution involves adding carbon-based chains to the scaffold. This is a primary method for modifying the lipophilicity and size of the molecule. Research on substituted chroman-4-one derivatives has demonstrated that the length and branching of an alkyl chain, for example at the C2 position, can have a direct impact on inhibitory activity. nih.gov In one study, a pentyl group was found to be more optimal than either a shorter n-propyl or a longer n-heptyl chain, indicating that a specific steric and lipophilic balance is required for optimal interaction with the target. nih.gov
| Modification | Reagent Example | Position(s) | Purpose |
| Bromination | N-Bromosuccinimide (NBS) | C3 | Introduce a halogen for altered electronics or new interactions. researchgate.net |
| Iodination | N-Iodosuccinimide (NIS) | C3 | Introduce a larger halogen atom. researchgate.net |
| Alkyl Substitution | Various alkyl halides | C2, C6, C8 | Modulate lipophilicity and steric bulk to optimize target binding. nih.gov |
Introducing epoxide and acetylthio groups provides reactive handles for further chemical modification or for direct interaction with biological targets.
Epoxidation involves the formation of a three-membered cyclic ether (an epoxide) across a double bond. The C3-C4 double bond of the coumarin (B35378) scaffold is a target for this reaction. Coumarin 3,4-epoxide has been successfully synthesized by reacting coumarin with dimethyldioxirane. acs.org While stable in organic solvents, this epoxide is highly unstable in aqueous solutions, rapidly converting to o-hydroxyphenylacetaldehyde. acs.org This reactivity highlights its potential as a transient intermediate or a reactive probe in biological systems.
Acetylthio functionalization introduces an acetylthio group (-S-C(O)CH₃), which can serve as a protected thiol. This group can be introduced via substitution reactions. For example, the derivative 4-((acetylthio)methyl)-2-oxo-2H-chromen-7-yl acetate (B1210297) was synthesized as part of a library of coumarin derivatives. frontiersin.org This functionalization often starts from a chloromethyl or bromomethyl precursor, where the halogen is displaced by a sulfur nucleophile like potassium thioacetate. frontiersin.org The resulting acetylthio group can later be hydrolyzed to a free thiol (mercapto group), which is a strong nucleophile and can form covalent bonds with biological targets like cysteine residues in proteins.
Rational Design of this compound Derivatives with Targeted Structural Features
Rational design integrates computational and synthetic strategies to create derivatives with specific, predetermined properties. This approach moves beyond random screening by using knowledge of a biological target's structure or a lead compound's SAR to guide molecular modifications.
The process often begins with in silico analysis, such as molecular docking, to predict how a designed molecule might bind to a target protein. For example, docking simulations were used to evaluate how ferulic acid ester derivatives of quercetin (B1663063), a related flavonoid, might bind to the KCa1.1 channel. These predictions suggested that combining the two molecular entities into a single hybrid compound was a promising strategy.
This leads to the synthesis of derivatives with targeted features. A key strategy is the creation of hybrid molecules , where two or more pharmacophores are combined into a single entity to achieve a synergistic or novel biological effect. The synthesis of a 3'-ferulic ester derivative of quercetin is a prime example, aiming to merge the vasoactive properties of both parent molecules.
Another rational approach is the targeted introduction of substituents to exploit specific interactions within a binding site. Based on structural data, a researcher might decide to:
Introduce a hydrogen bond donor/acceptor to engage with a specific amino acid residue.
Add a lipophilic alkyl chain to fit into a hydrophobic pocket.
Incorporate a halogen to form a halogen bond or block a site of metabolic attack.
This deliberate modification of the this compound scaffold allows for the systematic optimization of its properties for a specific research purpose.
| Design Strategy | Example Structural Feature | Intended Outcome |
| In Silico Docking | Computational modeling of ligand-protein binding. | Predict binding affinity and orientation to guide synthetic efforts. |
| Hybrid Molecule Synthesis | Covalently linking this compound with another active molecule (e.g., ferulic acid). | Combine the pharmacological profiles of two different compounds into a single molecule. |
| Targeted Substitution | Placing a halogen at a specific position on the aromatic ring. | Enhance binding through halogen bonding or improve metabolic stability. researchgate.net |
| Lipophilic Tail Addition | Adding an optimized alkyl chain (e.g., pentyl group) at a key position. nih.gov | Improve interaction with hydrophobic pockets in a target's binding site. |
Mechanistic Elucidation of Biological Actions of Chromen 2 One Derivatives
Investigation of Cellular Signaling Pathway Modulation
A critical step in understanding the biological impact of 3,5,7-trihydroxychromen-2-one would be to investigate its influence on key cellular signaling pathways. Research in this area would need to determine if this compound can modulate pathways frequently implicated in disease processes, such as those involved in cell proliferation, inflammation, and apoptosis. For instance, studies on related dihydroxy-4-methylcoumarins have revealed effects on pathways including MAPK/ERK, PKA/cAMP, Wnt/β-catenin, and PI3K/AKT. nih.govnih.gov Determining whether this compound interacts with these or other signaling cascades would be fundamental to characterizing its cellular effects.
Identification of Specific Molecular Targets and Ligand-Protein Interactions
Identifying the direct molecular targets of this compound is paramount to understanding its mechanism of action. This would involve techniques such as affinity chromatography, proteomics, and computational docking studies to pinpoint specific proteins, enzymes, or receptors that this compound binds to. For example, research on a related compound, 5,7-Dihydroxy-4-methylcoumarin, has suggested AKT1 as a potential target. nih.gov Similar investigations would be necessary to uncover the direct interacting partners of this compound. Subsequent biophysical and biochemical assays would then be required to characterize the nature and strength of these ligand-protein interactions, providing insight into how the compound might alter the function of its targets.
Influence on Key Biological Processes at the Subcellular Level
The ultimate biological effect of this compound would be dictated by its influence on subcellular processes. Research should focus on its impact on critical cellular functions such as DNA replication and repair, mitochondrial function and energy metabolism, and the regulation of the cell cycle. Studies on other coumarin (B35378) derivatives have demonstrated activities such as the inhibition of DNA polymerase and the induction of DNA damage. nih.gov Investigating whether this compound exhibits similar or distinct effects on these fundamental processes would provide a more complete picture of its biological activity profile.
Computational Chemistry and Structure Activity Relationship Sar Studies for 3,5,7 Trihydroxychromen 2 One Analogs
In Silico Modeling for Predicting Biological Activity
In silico modeling encompasses a range of computational techniques used to predict the biological activity of chemical compounds. For analogs of 3,5,7-trihydroxychromen-2-one, these methods are instrumental in understanding their therapeutic potential.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. wikipedia.orglibretexts.org These models are essential for predicting the activity of novel compounds and for guiding the synthesis of more potent analogs.
For derivatives of the 2H-chromen-2-one scaffold, various QSAR studies have been conducted to elucidate the structural requirements for different biological activities. For instance, a Hologram QSAR (HQSAR) model was developed to understand the anti-cancer activities of 2H-chromen-2-one derivatives. This model demonstrated significant statistical results, with a cross-validated correlation coefficient (q²) of 0.851 and a predictive correlation coefficient (r²pred) of 0.841, indicating its robustness in predicting the anti-proliferative activity of these compounds. civilica.com Another 2D-QSAR study on 3-iodochromone derivatives as potential fungicides also yielded a statistically significant model with a high correlation coefficient (r²) of 0.943, highlighting the influence of specific physicochemical descriptors on their fungicidal activity. frontiersin.org These studies underscore the utility of QSAR in identifying key molecular fragments and properties that can be modified to enhance the desired biological effect.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. unja.ac.id This method is crucial for understanding the binding modes and affinities of this compound analogs with their biological targets.
Molecular docking studies have been extensively used to investigate the interactions of 2H-chromen-2-one derivatives with various enzyme active sites.
Cyclooxygenase-2 (COX-2): Several studies have explored the potential of coumarin (B35378) derivatives as COX-2 inhibitors. Docking analyses have revealed that these compounds can fit into the active site of the COX-2 enzyme, with their binding affinity influenced by the nature and position of substituents. nih.govisfcppharmaspire.com For instance, a study on aurone derivatives, which share structural similarities with the chromen-2-one scaffold, demonstrated that these compounds could act as dual inhibitors of COX-2 and lipoxygenase (LOX), with docking scores indicating a high affinity for both enzymes. nih.gov Another study focusing on natural flavonoids, including those with a chromen-4-one core similar to our subject compound, highlighted robust interactions with key residues like TYR 385 and SER 530 in the COX-2 active site.
Human Monoamine Oxidase (hMAO): The coumarin scaffold is a well-established framework for the development of monoamine oxidase (MAO) inhibitors. scienceopen.com Molecular docking simulations have been instrumental in elucidating the binding modes of these derivatives within the active sites of both hMAO-A and hMAO-B. researchgate.netnih.gov These studies have shown that the coumarin ring typically orients within the hydrophobic binding pocket of the enzyme. nih.gov The nature and position of substituents on the coumarin ring have been found to significantly affect the inhibitory activity and selectivity towards MAO-A or MAO-B. For example, phenyl substitution at the C-3 position of the coumarin scaffold has been shown to enhance MAO-B inhibition, while a 4-phenyl substitution is more favorable for MAO-A inhibition. scienceopen.com
DNA Polymerase: While specific docking studies of this compound against DNA polymerase are not extensively detailed in the provided context, the general applicability of docking for such interactions is well-established. The planar aromatic structure of the chromen-2-one core could potentially intercalate with DNA bases or interact with the active site of DNA polymerase, suggesting a plausible mechanism for anticancer or antiviral activities that warrants further computational investigation.
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into the stability of ligand-receptor complexes and conformational changes upon binding. nih.govmdpi.com For coumarin derivatives, MD simulations have been employed to validate the stability of their complexes with various proteins. researchgate.net For example, simulations have shown that the root-mean-square deviation (RMSD) values of coumarin-chalcone hybrids complexed with monoamine oxidase-B (MAO-B) stabilize, indicating a stable interaction. researchgate.net Furthermore, MD simulations have been used to understand the conformational changes in human serum albumin (HSA) upon the binding of coumarin derivatives, revealing that these complexes are stabilized through conformational rearrangements. nih.gov
Molecular Docking Investigations of Ligand-Receptor Binding
Rationalization of Structure-Activity Relationships for 2H-Chromen-2-one Derivatives
The structure-activity relationship (SAR) of 2H-chromen-2-one derivatives is crucial for understanding how chemical modifications influence their biological activities. The coumarin scaffold is considered a privileged structure in medicinal chemistry due to its synthetic accessibility and favorable physicochemical properties. github.io
SAR studies have revealed that the nature and position of substituents on the coumarin ring play a significant role in determining the biological activity and selectivity. scienceopen.com For instance, in the context of MAO inhibition, the introduction of a substituent at the C-3 position of the coumarin scaffold is known to be important for activity. scienceopen.com Furthermore, the type and length of the substituent at the C-7 position can influence the specificity and selectivity for MAO-A versus MAO-B. scienceopen.com For example, a benzyloxy group at C-7 has been found to be more effective for MAO-B inhibition compared to other groups like diethylamino, hydroxyl, or methoxy. scienceopen.com
The following table summarizes some key SAR findings for 2H-chromen-2-one derivatives based on substituent positions:
| Position of Substitution | Influence on Biological Activity | Reference |
| C-3 | Introduction of substituents is crucial for MAO inhibitory activity. | scienceopen.com |
| C-4 | Phenyl substitution favors MAO-A inhibition. | scienceopen.com |
| C-7 | The nature of the substituent (e.g., benzyloxy) affects MAO-B selectivity. | scienceopen.com |
These findings provide a rational basis for the design of new 2H-chromen-2-one derivatives with improved potency and selectivity for specific biological targets.
Virtual Screening Approaches for Novel Active Compounds Based on the 2H-Chromen-2-one Scaffold
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com This approach can be either structure-based or ligand-based.
For the 2H-chromen-2-one scaffold, virtual screening has been employed to discover novel active compounds. github.io For example, a combination of pharmacophore modeling, molecular docking, and virtual screening was used to identify potential anticancer agents targeting COT Kinase, with a 3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one derivative being identified as a potent hit. ijper.org Another study utilized virtual screening of a natural product library to discover a novel PI3Kδ inhibitor with a 3,5,7-trihydroxychroman-4-one scaffold for targeting diffuse large B-cell lymphoma. nih.gov
Scaffold-focused virtual screening is another powerful approach that has been used to identify novel active compounds by searching for molecules containing a similar core structure to a known active compound. nih.gov This technique allows for the exploration of new chemical space and the identification of compounds with potentially improved properties. The 2H-chromen-2-one scaffold, being a "privileged structure," is an excellent candidate for such virtual screening campaigns to identify novel inhibitors for a wide range of therapeutic targets. github.io
Advanced Analytical Methodologies in the Research of 3,5,7 Trihydroxychromen 2 One and Its Derivatives
Spectroscopic Characterization Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy)
Spectroscopic techniques are fundamental in determining the precise atomic arrangement of 3,5,7-trihydroxychromen-2-one. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, offer comprehensive insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For coumarin (B35378) derivatives, ¹H NMR and ¹³C NMR are the primary techniques used. In the ¹H NMR spectrum of a related compound, 7-hydroxy-4-methylcoumarin, characteristic signals for the aromatic protons and the methyl group are observed, providing a template for what might be expected for this compound, though the substitution pattern will significantly alter the chemical shifts and coupling constants. rsc.org
Infrared (IR) Spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of a coumarin derivative will typically show characteristic absorption bands. For instance, the spectrum of 7-hydroxycoumarin displays distinct peaks corresponding to the hydroxyl (-OH) and carbonyl (C=O) groups. nih.govresearchgate.netchemicalbook.com Theoretical studies on 7-hydroxycoumarin have helped in the assignment of its vibrational modes. nih.govresearchgate.net For this compound, one would expect to observe significant absorptions related to its multiple hydroxyl groups and the lactone carbonyl group.
| Spectroscopic Data for Related Coumarin Compounds | |
| Technique | Observed Features (for related 7-hydroxycoumarin derivatives) |
| ¹H NMR | Aromatic proton signals typically in the range of 6-8 ppm. rsc.orgresearchgate.net |
| ¹³C NMR | Carbonyl carbon of the lactone ring, aromatic carbons, and carbons bearing hydroxyl groups would show characteristic chemical shifts. researchgate.net |
| IR Spectroscopy | -OH stretching vibrations (broad band around 3500-3700 cm⁻¹), C=O stretching of the lactone (around 1700-1750 cm⁻¹), and C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹). nih.govresearchgate.net |
Chromatographic Separation and Analysis for Research Material Purity and Isolation (e.g., High-Performance Liquid Chromatography (HPLC))
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound from reaction mixtures or natural extracts. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.
High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of coumarin compounds. A typical HPLC setup for coumarin analysis involves a reversed-phase column (such as C18) and a mobile phase consisting of a mixture of an aqueous solvent (often with an acid modifier like acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol). nih.govchromatographyonline.comcncb.ac.cn The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as coumarins exhibit strong UV absorbance. nih.gov
The development of an HPLC method for a specific coumarin derivative would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape. researchgate.net For the analysis of this compound, a gradient elution might be employed to effectively separate it from other components in a sample. nih.gov
| Typical HPLC Parameters for Coumarin Analysis | |
| Parameter | Common Conditions |
| Column | Reversed-phase C18 nih.govnih.gov |
| Mobile Phase | Gradient or isocratic elution with a mixture of water (often with acetic acid) and acetonitrile or methanol. chromatographyonline.comresearchgate.net |
| Flow Rate | Typically around 0.8-1.0 mL/min. chromatographyonline.com |
| Detection | UV detection at a wavelength where the coumarin derivative has maximum absorbance (e.g., 320 nm for 7-hydroxycoumarin derivatives). nih.gov |
| Internal Standard | A structurally related compound, such as 4-hydroxycoumarin, can be used for quantification. nih.govnih.gov |
Future Directions and Research Opportunities for 3,5,7 Trihydroxychromen 2 One
Development of Novel and Efficient Synthetic Methodologies for 3,5,7-trihydroxychromen-2-one Core
While classical routes like Pechmann, Knoevenagel, and Perkin reactions have long been used for coumarin (B35378) synthesis, the demand for sustainable and efficient processes drives the development of new methodologies. nih.govjsynthchem.com Future research will focus on creating synthetic pathways that are not only high-yielding but also environmentally benign, rapid, and cost-effective.
Key areas of development include:
One-Pot, Multi-Component Reactions (MCRs): These reactions are highly valued for their efficiency, atom economy, and simplicity. jsynthchem.comnih.gov Developing MCRs for polyhydroxy-2H-chromen-2-ones would streamline the synthesis process, avoiding lengthy isolation and purification steps of intermediates. For example, methodologies have been developed for synthesizing various chromene derivatives using three-component reactions that are simple and have high atom economy. mdpi.com
Green Chemistry Approaches: The use of microwave irradiation has been shown to significantly shorten reaction times and improve yields in the synthesis of chromene derivatives. researchgate.net Future work will likely expand on the use of non-toxic, accessible catalysts and environmentally friendly solvents like water or ethanol (B145695) to reduce the environmental impact of synthesis. nih.gov
Novel Catalytic Systems: Research into new catalysts, such as ZnO nanoparticles, is needed to facilitate transformations with greater ease and selectivity. researchgate.net The development of efficient organocatalysts also presents a promising, metal-free alternative for synthesizing diverse 2-amino-4H-chromene derivatives. nih.gov An efficient protocol has been developed for synthesizing 2H-chromenones from salicylaldehydes and arylacetonitriles in the presence of tBuOK in DMF, which notably does not require a protective inert gas atmosphere. nih.gov
These advancements will be crucial for generating diverse libraries of this compound analogs for biological screening and drug development. nih.gov
Targeted Design of Highly Potent and Selective 2H-Chromen-2-one-Based Bioactive Agents
The versatility of the 2H-chromen-2-one scaffold allows for structural modifications to achieve high potency and selectivity for specific biological targets. nih.gov The future in this area lies in rational, structure-based drug design to create agents with improved therapeutic profiles.
Key research opportunities include:
Structure-Based Design and Hybridization: By utilizing strategies like docking-assisted hybridization, researchers can design molecules that interact with multiple targets, which is particularly relevant for multifactorial diseases like Alzheimer's. nih.govacs.orgebi.ac.uk This approach has been used to develop 2H-chromen-2-one derivatives that act as potent and selective inhibitors of enzymes like monoamine oxidase B (MAO-B) and cholinesterases. nih.govacs.org
Targeting Specific Isoforms: The chromene scaffold has shown high potential for designing isozyme-selective inhibitors. nih.gov For instance, 2H-chromene derivatives have been developed that selectively inhibit tumor-associated carbonic anhydrase isoforms IX and XII over other off-target isoforms, a key strategy in cancer therapy. nih.gov The substitution pattern along the scaffold is critical in influencing potency, while selectivity can be conserved across a series of compounds. nih.gov
Optimizing Pharmacokinetic Properties: Future design will also focus on improving the drug-like properties of these compounds. By modifying the hydrophilic/lipophilic balance, researchers can enhance characteristics such as blood-brain barrier permeability, which is essential for developing treatments for central nervous system disorders. nih.govacs.org
This targeted approach will lead to the development of next-generation bioactive agents with enhanced efficacy and reduced side effects.
Exploration of Undiscovered Biological Activities and Therapeutic Applications in Preclinical Disease Models
The 2H-chromen-2-one framework is associated with a broad spectrum of established biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.netnih.govresearchgate.net However, the full therapeutic potential of this scaffold, particularly for polyhydroxylated derivatives like this compound, remains largely untapped.
Future research should focus on:
Screening Against Novel Targets: The structural diversity achievable with the chromene core suggests its potential utility against a wider range of diseases. Systematic screening of this compound and its analogs against new therapeutic targets, such as those involved in metabolic disorders, neurodegenerative diseases, and viral infections, is warranted.
Preclinical Disease Models: Promising in vitro findings must be validated in relevant preclinical animal models. For example, novel 2H-chromen-2-one derivatives have been identified as potential lead antimicrobials, showing excellent activity against various fungal and bacterial strains in vitro. nih.gov Further studies are needed to evaluate their efficacy in preclinical models of infection. Similarly, coumarin-based hybrids have shown antiseizure activities in experimental models, indicating their potential for development as anticonvulsant drugs. researchgate.net
Investigating Mechanisms of Action: For newly discovered activities, it is crucial to elucidate the underlying molecular mechanisms. This deeper understanding will facilitate the optimization of lead compounds and the identification of biomarkers for patient selection in future clinical trials. Research has already begun to identify potential mechanisms, such as the inhibition of key enzymes or the modulation of signaling pathways. mdpi.com
The exploration of new therapeutic applications will expand the clinical relevance of the 2H-chromen-2-one scaffold beyond its current uses.
Advanced Computational Approaches for Predictive Modeling and Accelerated Drug Discovery from the Chromen-2-one Scaffold
Computational chemistry and bioinformatics are indispensable tools for modern drug discovery, offering the ability to save time, reduce costs, and rationalize the design process. nih.govnih.gov The application of these in silico methods to the 2H-chromen-2-one scaffold can significantly accelerate the journey from initial concept to a viable drug candidate.
Key computational strategies include:
Virtual Screening and Molecular Docking: High-throughput virtual screening of large compound libraries can identify promising hits that bind to a specific therapeutic target. scielo.org.mxsemanticscholar.org Molecular docking studies can then predict the binding modes of these hits, providing insights into the molecular interactions that govern their activity and guiding further structural modifications. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can be developed to correlate the structural features of chromen-2-one derivatives with their biological activities. nih.gov These predictive models are valuable for designing new compounds with enhanced potency.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how a ligand interacts with its target protein over time, helping to understand the stability of the complex and the mechanism of inhibition. nih.govsemanticscholar.org
Pharmacokinetic and Toxicity (ADME/Tox) Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity properties of new chromen-2-one derivatives. semanticscholar.org This early assessment of drug-like properties helps to prioritize compounds with a higher probability of success in later stages of drug development. nih.gov
By integrating these computational approaches, researchers can more efficiently navigate the vast chemical space of 2H-chromen-2-one derivatives to discover and optimize novel therapeutic agents. scielo.org.mxsemanticscholar.org
Q & A
Basic Questions
Q. How can researchers confirm the identity and purity of 3,5,7-trihydroxychromen-2-one in synthetic or isolated samples?
- Methodological Answer :
- Analytical Techniques : Use high-performance liquid chromatography (HPLC) to assess purity, coupled with mass spectrometry (MS) for molecular weight confirmation . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to distinguish between hydroxyl and methoxy substituents .
- Reference Standards : Compare retention times (HPLC) and spectral data with authenticated standards. Cross-validate using ChemSpider or PubChem identifiers (e.g., CAS 4324-55-4 for related derivatives) .
Q. What structural features of this compound influence its reactivity and interactions in biological systems?
- Methodological Answer :
- Key Features : The hydroxyl groups at positions 3, 5, and 7 contribute to hydrogen bonding and antioxidant activity. The chromen-2-one core enables π-π stacking with biomolecules .
- Substituent Effects : Methoxy or glycosyl groups (e.g., in derivatives like 3,5,7-trihydroxy-6-methoxy-4H-chromen-4-one) alter solubility and bioavailability. Use density functional theory (DFT) to model electronic effects .
Q. What are common synthetic routes for this compound, and what challenges arise during purification?
- Methodological Answer :
- Synthesis : Employ the Kostanecki-Robinson reaction for core chromenone formation, followed by regioselective hydroxylation. Protect/deprotect hydroxyl groups using trimethylsilyl (TMS) or acetyl groups to avoid side reactions .
- Purification Challenges : Column chromatography with silica gel (ethyl acetate/hexane gradients) is standard. For polar derivatives, reverse-phase HPLC with C18 columns improves resolution .
Advanced Research Questions
Q. How can conflicting data on the bioactivity of this compound derivatives be systematically resolved?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like assay type (e.g., cell-based vs. in vivo) and derivative substituents .
- Dose-Response Validation : Conduct parallel experiments under standardized conditions (e.g., IC50 comparisons in the same cell line) to isolate structure-activity relationships .
Q. What experimental designs are optimal for studying the stability and degradation products of this compound under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes (e.g., simulated gastric fluid at pH 1.2). Monitor degradation via LC-MS/MS and identify products using fragmentation patterns .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions (e.g., 4°C vs. room temperature) .
Q. What strategies ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Detailed Reporting : Specify synthesis protocols, solvent batches, and equipment models (e.g., HPLC column type). Publish raw spectral data in open repositories .
- Collaborative Validation : Share samples with independent labs for cross-testing bioactivity (e.g., antioxidant assays like DPPH or FRAP) .
Q. How can advanced spectroscopic techniques resolve ambiguities in characterizing novel this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
